![molecular formula C5H2ClN3O B13630532 7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
7-Chlorooxazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chlorooxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the chlorine atom at the 7-position enhances its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 7-Chlorooxazolo[4,5-d]pyrimidine involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides. This reaction typically uses reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar dehydrative cyclization methods. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chlorooxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, often in the presence of triethylamine and heating in dioxane.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed:
Substitution Products: Various substituted oxazolo[4,5-d]pyrimidines are formed depending on the nucleophile used.
Oxidation and Reduction Products: These reactions yield oxidized or reduced derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
7-Chlorooxazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor modulation.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to inhibit specific molecular targets
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-Chlorooxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Oxazolo[5,4-d]pyrimidine: Another compound with a fused oxazole and pyrimidine ring system, but with different substitution patterns.
Pyrazolo[4,3-d]pyrimidine: A similar heterocyclic compound with a fused pyrazole and pyrimidine ring system.
Pyrido[2,3-d6,5-d’]dipyrimidinone: A more complex heterocyclic compound with additional fused rings.
Uniqueness: 7-Chlorooxazolo[4,5-d]pyrimidine is unique due to the presence of the chlorine atom at the 7-position, which enhances its reactivity and potential biological activity. This makes it a valuable compound in drug design and development .
Eigenschaften
Molekularformel |
C5H2ClN3O |
|---|---|
Molekulargewicht |
155.54 g/mol |
IUPAC-Name |
7-chloro-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H2ClN3O/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H |
InChI-Schlüssel |
ZZAJPIAAFRSWCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=N1)Cl)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


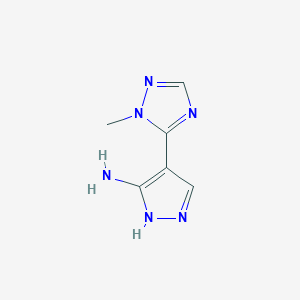
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)

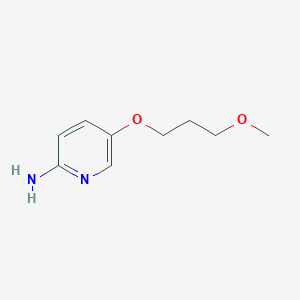

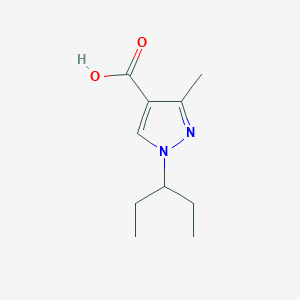
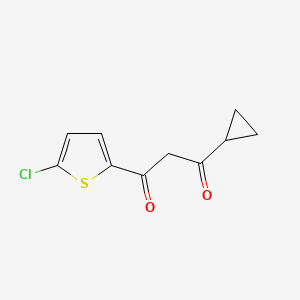
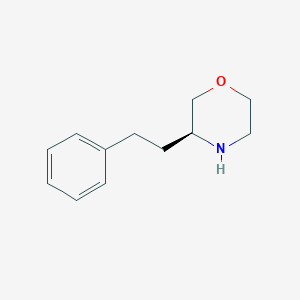
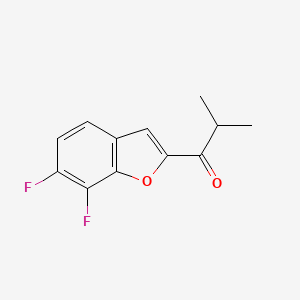
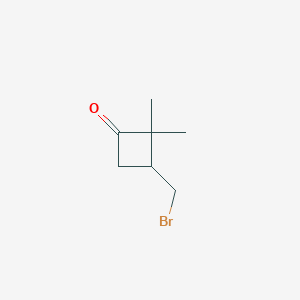
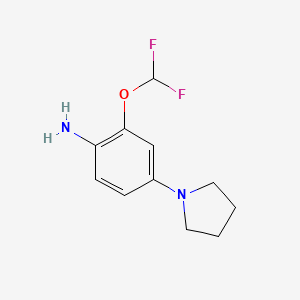
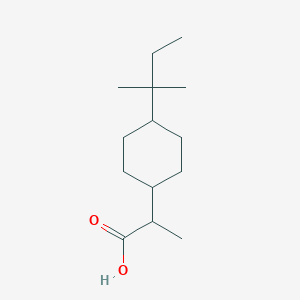
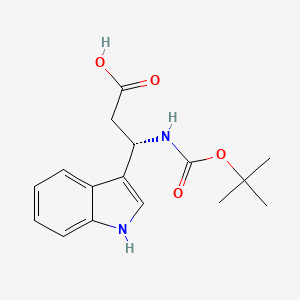
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
